Cas no 1072947-66-0 (2-(Cyclopentyloxy)-5-formylbenzonitrile)

2-(Cyclopentyloxy)-5-formylbenzonitrile is a versatile chemical intermediate characterized by its distinct functional groups, including a formyl (–CHO) and nitrile (–CN) moiety, as well as a cyclopentyloxy (–O-cyclopentyl) substituent. This compound is particularly valuable in organic synthesis, serving as a key building block for pharmaceuticals, agrochemicals, and specialty materials. Its structure allows for further derivatization, enabling the introduction of cyclopentyl ether linkages or the modification of the formyl and nitrile groups under controlled conditions. The compound's stability and reactivity make it suitable for applications in cross-coupling reactions, nucleophilic additions, and cyclization processes. It is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results.
2-(Cyclopentyloxy)-5-formylbenzonitrile structure
1072947-66-0 structure
商品名:2-(Cyclopentyloxy)-5-formylbenzonitrile
CAS番号:1072947-66-0
MF:C13H13NO2
メガワット:215.247823476791
CID:5526433

2-(Cyclopentyloxy)-5-formylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Cyclopentyloxy)-5-formylbenzonitrile
    • インチ: 1S/C13H13NO2/c14-8-11-7-10(9-15)5-6-13(11)16-12-3-1-2-4-12/h5-7,9,12H,1-4H2
    • InChIKey: HCZKYECNHLUXGB-UHFFFAOYSA-N
    • ほほえんだ: C(#N)C1=CC(C=O)=CC=C1OC1CCCC1

2-(Cyclopentyloxy)-5-formylbenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756333-1g
2-(Cyclopentyloxy)-5-formylbenzonitrile
1072947-66-0 95%
1g
¥9098.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756333-5g
2-(Cyclopentyloxy)-5-formylbenzonitrile
1072947-66-0 95%
5g
¥25543.00 2024-08-09

2-(Cyclopentyloxy)-5-formylbenzonitrile 関連文献

2-(Cyclopentyloxy)-5-formylbenzonitrileに関する追加情報

Introduction to 2-(Cyclopentyloxy)-5-formylbenzonitrile (CAS No. 1072947-66-0)

2-(Cyclopentyloxy)-5-formylbenzonitrile, identified by its Chemical Abstracts Service (CAS) number 1072947-66-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzonitrile derivatives, characterized by its benzene ring substituted with a nitrile group and an alkoxy group. The presence of a formyl group at the 5-position enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 2-(Cyclopentyloxy)-5-formylbenzonitrile make it a versatile building block for drug discovery and development. The cyclopentyl moiety contributes to steric hindrance, which can influence the binding affinity and selectivity of the resulting compounds. This property is particularly relevant in the design of enzyme inhibitors and receptor modulators, where precise molecular interactions are critical. Additionally, the formyl group serves as a reactive handle for further functionalization, allowing chemists to introduce diverse pharmacophores and optimize biological activity.

In recent years, there has been a growing interest in benzonitrile derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The nitrile group, in particular, has been shown to participate in hydrogen bonding interactions with biological targets, enhancing the binding efficacy of drug candidates.

One of the most compelling aspects of 2-(Cyclopentyloxy)-5-formylbenzonitrile is its utility in fragment-based drug design. By leveraging its structural flexibility and reactivity, researchers can generate novel scaffolds that mimic known bioactive fragments. This approach has been successfully applied in high-throughput screening campaigns to identify lead compounds with improved pharmacokinetic profiles. The cyclopentyl group, in particular, has been associated with enhanced oral bioavailability, making it an attractive feature for drug candidates intended for clinical use.

Recent advancements in computational chemistry have further highlighted the significance of 2-(Cyclopentyloxy)-5-formylbenzonitrile as a key intermediate. Molecular docking studies have revealed that this compound can interact with a variety of protein targets, including kinases and transcription factors. These interactions are mediated by both the nitrile and formyl groups, which can form hydrogen bonds or engage in hydrophobic interactions with the protein active site. Such insights have guided the development of more potent and selective inhibitors for therapeutic purposes.

The synthesis of 2-(Cyclopentyloxy)-5-formylbenzonitrile typically involves multi-step organic reactions, starting from commercially available precursors such as cyclopentanol and benzonitrile derivatives. The introduction of the formyl group at the 5-position is often achieved through Vilsmeier-Haack formylation or similar methods that ensure regioselectivity and high yield. These synthetic strategies highlight the compound's accessibility and feasibility for large-scale production.

In conclusion, 2-(Cyclopentyloxy)-5-formylbenzonitrile (CAS No. 1072947-66-0) represents a promising candidate for pharmaceutical research due to its unique structural features and reactivity. Its applications in drug discovery span multiple therapeutic areas, driven by its ability to interact with biological targets through various chemical interactions. As research continues to uncover new synthetic methodologies and pharmacological insights, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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